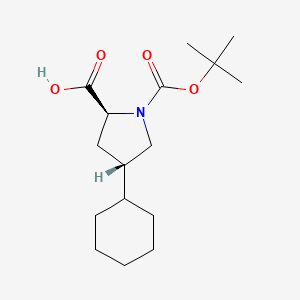

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Descripción

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a cyclohexyl substituent at the 4-position. Key properties include:

- Molecular Formula: C₁₆H₂₇NO₄

- Molecular Weight: 297.39 g/mol

- CAS Number: 394734-77-1

- Purity: ≥97% (HPLC)

- Applications: Primarily used in peptide synthesis and medicinal chemistry as a rigid, conformationally constrained building block. The Boc group facilitates amine protection during solid-phase synthesis, while the cyclohexyl moiety enhances lipophilicity and steric bulk .

Propiedades

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHRWCXWTYGS-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS No. 394734-77-1) is a chiral compound widely utilized in pharmaceutical development and biochemical research. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the context of drug design targeting neurological disorders, analgesics, and anti-inflammatory agents.

- Molecular Formula : CHN

- Molecular Weight : 297.39 g/mol

- Optical Rotation : [α] = -20 ± 2º (C=1 in MeOH)

- Appearance : White powder

Applications in Pharmaceutical Development

- Intermediate in Drug Synthesis :

- Peptide Synthesis :

- Chiral Auxiliary :

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant activity as an enzyme inhibitor. For instance:

- Granzyme B Inhibition : It has been identified as a component in the preparation of proline-containing peptides that act as granzyme B inhibitors, which are relevant in immune response modulation and cancer therapy .

Neurological Research

The compound's derivatives have been studied for their effects on neurotransmitter systems:

- Neurotransmitter Modulation : Some derivatives have shown potential in modulating neurotransmitter release, which could lead to advancements in treating mood disorders and neurodegenerative diseases .

Case Studies

-

Study on Analgesic Properties :

A study explored the analgesic effects of a derivative of this compound. Results indicated that the compound significantly reduced pain responses in animal models, supporting its potential use in pain management therapies . -

Research on Anti-inflammatory Effects :

Another investigation focused on its anti-inflammatory properties, revealing that the compound effectively inhibited pro-inflammatory cytokine production in vitro, suggesting its utility in developing anti-inflammatory drugs .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Pharmaceutical Applications | Intermediate for analgesics and neurological drugs |

| Peptide Synthesis | Protecting group for stable peptides |

| Chiral Auxiliary | Facilitates asymmetric synthesis |

| Enzyme Inhibition | Granzyme B inhibitors |

| Neurotransmitter Modulation | Potential effects on mood disorders |

| Analgesic Properties (Case Study) | Significant pain reduction in animal models |

| Anti-inflammatory Effects (Case Study) | Inhibition of cytokine production |

Aplicaciones Científicas De Investigación

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a versatile compound with applications in organic synthesis and medicinal chemistry . It has the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol .

General Information:

- IUPAC Name: (2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

- CAS Number: 394734-77-1

Applications

This compound is widely utilized in research .

- Pharmaceutical Development: This compound is an intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory drugs . It can also be used to develop drugs for neurological disorders .

- Peptide Synthesis: It is used in solid-phase peptide synthesis to create complex peptides with improved stability and bioactivity . It is also used as a protecting group for amino acids in peptide synthesis, which is important for producing complex peptides for drug formulation and biological research . In the preparation of proline-containing peptides, it can be used as a granzyme B inhibitor .

- Chiral Auxiliary: The compound acts as a chiral auxiliary in asymmetric synthesis, allowing for the efficient production of enantiomerically pure compounds .

- Research in Neuroscience: Derivatives of this compound are studied for potential applications in treating neurological disorders like depression and anxiety .

- Material Science: It is explored in developing new materials, particularly polymers with specific mechanical properties for various industrial applications . It can also be used to create polymers with specific properties for drug delivery systems .

Comparación Con Compuestos Similares

Structural Analogs and Diastereomers

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Stereochemical Impact :

- The (2S,4S) and (2S,4R) diastereomers exhibit distinct spatial orientations, influencing their interactions in asymmetric catalysis or receptor binding. For example, the 4S configuration in the target compound may favor specific enantioselective reactions .

- Crystallographic studies on related thiazolidine derivatives (e.g., ) suggest that stereochemistry dictates hydrogen bonding and crystal packing, which could extend to pyrrolidine analogs .

Substituent Effects :

- Cyclohexyl vs. Phenyl :

- Cyclohexyl substituents increase lipophilicity (logP ~2.5–3.0) compared to phenyl (logP ~1.8–2.2), enhancing membrane permeability in drug candidates .

Functional Group Comparisons

Boc-Protected Pyrrolidines vs. Thiazolidines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.